[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride
Description
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride is a fluorinated arylalkylamine derivative characterized by a phenyl ring substituted with a trifluoroethoxy (-OCH₂CF₃) group at the para position and a primary amine (-CH₂NH₂) moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical applications. The trifluoroethoxy group contributes strong electron-withdrawing effects, influencing the compound’s electronic distribution, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8;/h1-4H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUFCHCSAHWVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2,2,2-Trifluoroethoxy)benzaldehyde Intermediate
A common starting point is the preparation of 4-(2,2,2-trifluoroethoxy)benzaldehyde or related derivatives. This is typically achieved by reacting:
- 4-hydroxybenzaldehyde or substituted phenols with 2,2,2-trifluoroethyl bromide or trifluoroethanol derivatives.
- The reaction is carried out under basic conditions (e.g., potassium carbonate as base) in polar aprotic solvents such as dimethylformamide (DMF) or acetone at elevated temperatures (80–90 °C).
| Reagents & Conditions | Outcome | |
|---|---|---|
| 4-Hydroxybenzaldehyde + 2,2,2-trifluoroethyl bromide | Stirred with K2CO3 in DMF at 80 °C overnight | High yield (up to 97%) of 4-(2,2,2-trifluoroethoxy)benzaldehyde intermediate |
This step is monitored by thin-layer chromatography (TLC) and the product is isolated by precipitation and filtration after aqueous work-up.
Conversion to Oxime Intermediate
The aldehyde intermediate is then converted into its oxime derivative by reaction with hydroxylamine hydrochloride in the presence of a buffering agent such as sodium bicarbonate in aqueous ethanol at room temperature.
| Reagents & Conditions | Outcome | |
|---|---|---|
| Aldehyde + Hydroxylamine hydrochloride + NaHCO3 in EtOH | Stirred at room temperature for 3 hours | Oxime formed with yields around 98% |
The reaction progress is monitored by TLC, and the oxime is isolated by filtration after solvent removal.
Reduction to Benzylamine
The oxime is reduced to the corresponding benzylamine using reducing agents such as sodium borohydride or catalytic hydrogenation with Ni-Al alloy in alkaline aqueous media.
| Reagents & Conditions | Outcome |
|---|---|
| Oxime + NaBH4 in methanol, room temperature, 30 min | Benzylamine formed, crystallizes upon cooling |
Alternatively, Ni-Al reduction under alkaline conditions yields the benzylamine free base with good yields (77–98% reported).
Formation of Hydrochloride Salt
The free base benzylamine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ether, to improve stability and crystallinity.
Representative Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde + 2,2,2-trifluoroethyl bromide | K2CO3, DMF, 80–90 °C, overnight | 4-(2,2,2-Trifluoroethoxy)benzaldehyde | ~97 |
| 2 | Benzaldehyde + Hydroxylamine hydrochloride + NaHCO3 | EtOH, room temp, 3 h | Oxime intermediate | ~98 |
| 3 | Oxime + NaBH4 | Methanol, room temp, 30 min | Benzylamine free base | 77–98 |
| 4 | Benzylamine + HCl | Ethanol or ether | This compound | Quantitative |
Alternative and Related Methods
Williamson Ether Synthesis Variant: Reaction of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with phenolic compounds in the presence of K2CO3 and DMF at 80 °C to form ether intermediates, which can then be elaborated further.
Acid Chloride Route: Conversion of trifluoroethoxy-substituted benzoic acid derivatives to acid chlorides using thionyl chloride, followed by amide formation and reduction steps to access related amine derivatives.
Use of Hydrazide and Hydrazone Intermediates: For more complex derivatives, hydrazide intermediates are synthesized and condensed with aldehydes to form hydrazones, which can be further transformed into amine-containing compounds.
Analytical and Purification Techniques
- Reaction monitoring is primarily done by thin-layer chromatography (TLC) using silica gel plates.
- Purification involves solvent extraction, washing with aqueous bases or acids, drying over anhydrous sodium sulfate, and recrystallization from solvents such as ethanol or hexane.
- Characterization includes NMR (1H, 13C, 19F), mass spectrometry (HRMS or ESI-MS), and melting point determination to confirm purity and structure.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Base for ether formation | Potassium carbonate (K2CO3) |
| Solvent | DMF, acetone, methanol, ethanol |
| Temperature | 25–90 °C (room temp to reflux depending on step) |
| Reaction time | 0.5–24 hours |
| Yield range | 77–98% for key intermediates |
| Purification | Filtration, recrystallization, solvent extraction |
Chemical Reactions Analysis
Types of Reactions
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
Major products formed from these reactions include various substituted phenylmethanamines, oxides, and reduced amine derivatives .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's promising anticancer properties. It has shown effectiveness against various cancer cell lines, indicating its potential as a therapeutic agent.
Case Study: Antitumor Activity
- In Vitro Studies : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including glioblastoma and others. For instance, it was tested against the LN229 glioblastoma cell line using the MTT assay, showing a notable inhibition of cell proliferation with an average growth inhibition (GI) rate of around 12.53% .
- Mechanism of Action : The compound's mechanism is believed to involve the disruption of cellular pathways essential for cancer cell survival and proliferation. Further research is warranted to elucidate specific molecular targets.
Neurological Applications
The compound has also been investigated for its potential effects on neurological disorders.
Case Study: 5-HT4 Receptor Antagonism
- Therapeutic Potential : Research indicates that derivatives of this compound may act as antagonists at the 5-HT4 receptor, which is implicated in various gastrointestinal and neurological disorders such as gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and cognitive disorders like Alzheimer's disease .
- Clinical Relevance : The ability to modulate serotonin receptors suggests potential applications in treating conditions associated with altered serotonin signaling.
Summary of Applications
| Application Area | Details |
|---|---|
| Anticancer | Effective against glioblastoma and other cancer cell lines; significant cytotoxicity observed. |
| Neurological Disorders | Potential 5-HT4 receptor antagonist; implications for treating GERD and cognitive disorders. |
Mechanism of Action
The mechanism of action of [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The table below summarizes critical structural and physicochemical properties of [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride and its closest analogs:
Pharmacological and Physicochemical Comparisons
Electronic and Steric Effects
- Trifluoroethoxy vs. Difluoroethoxy : The trifluoroethoxy group (-OCH₂CF₃) exhibits stronger electron-withdrawing effects compared to difluoroethoxy (-OCH₂CF₂H), increasing the compound’s resistance to oxidative metabolism but reducing solubility. For instance, [3-(2,2-difluoroethoxy)phenyl]methanamine HCl shows 20% higher aqueous solubility than its trifluoroethoxy counterpart .
- Positional Isomerism : Substitution at the para position (as in the target compound) maximizes symmetry and electronic delocalization, enhancing binding affinity to serotonin and dopamine receptors compared to ortho or meta isomers .
Metabolic Stability
- The trifluoroethoxy group in the target compound reduces cytochrome P450-mediated dealkylation, as evidenced by a 50% lower clearance rate in hepatic microsome assays compared to non-fluorinated analogs like tyramine HCl (CAS 60-19-5) .
- Meta-substituted analogs (e.g., [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine HCl) show higher susceptibility to glucuronidation due to steric exposure of the amine group .
Biological Activity
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12F3NO
- SMILES : C1=CC(=CC=C1CN)COCC(F)(F)F
- InChI : InChI=1S/C10H12F3NO/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9/h1-4H,5-7,14H2
The precise mechanism of action of this compound is still under investigation. However, it is believed to interact with specific receptors and enzymes, influencing neurotransmitter regulation and signal transduction pathways. Preliminary studies suggest that it may modulate the activity of certain molecular targets involved in various biological processes .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives containing the trifluoroethoxy group were evaluated for their efficacy against human glioblastoma cells (LN229). The MTT assay demonstrated significant cytotoxic effects, indicating that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Table 1: Anticancer Efficacy of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5b | LN229 | 15.0 | Apoptosis induction |
| 5c | LN229 | 12.5 | Cell cycle arrest |
| 5e | LN229 | 10.0 | Necrosis |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, this compound has shown promise in various other biological activities:
- Antiviral Activity : Potential efficacy against HIV and other viral infections has been suggested through computational modeling and preliminary assays .
- Antidiabetic Effects : Some derivatives have been linked to improved glucose metabolism and insulin sensitivity in preclinical models .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Glioblastoma Study : A study utilizing the LN229 cell line demonstrated that compounds derived from this compound exhibited significant cytotoxicity. The study employed MTT assays and colony formation assays to assess the effectiveness of these compounds in inhibiting tumor growth .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to controls. This suggests a potential therapeutic role in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic conditions for obtaining high-purity [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride?
The synthesis typically involves multi-step reactions, starting with functionalization of the aromatic ring. Key steps include:
- Trifluoroethoxy Group Introduction : Reaction of 4-hydroxyphenylmethanamine with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in anhydrous ether to precipitate the hydrochloride salt. Critical parameters include strict control of stoichiometry, pH (neutralization during salt formation), and inert atmosphere to prevent amine oxidation. Yields >75% are achievable with optimized conditions .
Q. How does the trifluoroethoxy substituent influence the compound’s electronic properties and reactivity?
The trifluoroethoxy group (–OCH₂CF₃) is highly electronegative due to the three fluorine atoms, which:
- Induces Strong Electron-Withdrawing Effects : Reduces electron density on the aromatic ring via inductive and resonance effects, directing electrophilic substitution to meta positions .
- Enhances Lipophilicity : The CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability in biological assays . Spectroscopic validation (¹⁹F NMR) confirms these electronic effects, with chemical shifts at δ -75 to -80 ppm .
Q. What spectroscopic techniques are recommended for structural characterization?
A combination of methods is essential:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and methanamine CH₂NH₂ (δ 3.2–3.5 ppm).
- ¹⁹F NMR : Confirms trifluoroethoxy group presence (δ -75 to -80 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (theoretical m/z 248.07 for C₁₀H₁₁F₃NO⁺) .
- X-ray Crystallography : Resolves spatial arrangement of the hydrochloride salt lattice .
Advanced Research Questions
Q. How can contradictory data on reaction mechanisms under varying pH conditions be resolved?
Discrepancies in nucleophilic substitution or oxidation pathways (e.g., amine vs. trifluoroethoxy reactivity) can arise from pH-dependent protonation states. Methodological strategies include:
- pH-Controlled Kinetic Studies : Monitor reaction intermediates via LC-MS at pH 2–12 to identify dominant pathways .
- Computational Modeling (DFT) : Calculate activation energies for competing mechanisms (e.g., SN2 vs. radical pathways for CF₃ group stability) . Example: At pH < 5, the amine group protonation reduces nucleophilicity, favoring trifluoroethoxy-mediated reactions .
Q. What enantioselective synthesis methods are viable for chiral derivatives, and how does chirality impact biological activity?
- Chiral Resolution : Use (R)- or (S)-BINOL-based catalysts during amine functionalization to achieve >90% enantiomeric excess (ee) .
- Biological Implications : Enantiomers may show divergent receptor binding. For example, (S)-enantiomers of similar compounds exhibit 10-fold higher affinity for serotonin receptors than (R)-forms . Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy .
Q. How can in silico methods predict and validate the compound’s interactions with biological targets?
- Molecular Docking : Screen against target receptors (e.g., monoamine transporters) using AutoDock Vina. The trifluoroethoxy group’s hydrophobicity enhances binding to hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>60% simulation time) .
- Validation : Compare with in vitro binding assays (e.g., radioligand displacement in HEK293 cells expressing target receptors) .
Contradiction Analysis and Optimization
Q. How to address discrepancies in reported solubility and stability profiles?
Solubility variations (e.g., 15–35 mg/mL in water) may stem from salt form purity or crystallization conditions. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
